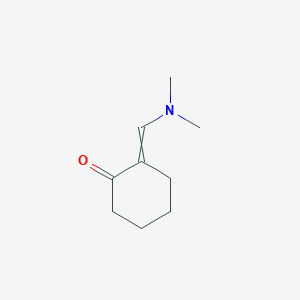

2-(Dimethylaminomethylene)cyclohexanone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylaminomethylidene)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRGFCOZZZCUDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Dimethylaminomethylene)cyclohexanone from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(Dimethylaminomethylene)cyclohexanone, a valuable enaminone intermediate in organic synthesis. The primary and most effective method for this transformation is the reaction of cyclohexanone with an aminal ester, such as N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent. This approach facilitates the formation of a carbon-carbon double bond between the alpha-carbon of the ketone and the methylene group of the reagent, yielding the desired enaminone.

Reaction Principle

The synthesis of this compound from cyclohexanone is a condensation reaction. The alpha-protons of cyclohexanone are acidic and can be deprotonated to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the formylating reagent (DMF-DMA or Bredereck's reagent). Subsequent elimination of methanol and dimethylamine leads to the formation of the stable, conjugated enaminone product. Bredereck's reagent is noted to be a powerful aminomethylenating agent for CH2-acidic ketones like cycloalkanones, often resulting in excellent yields.

Experimental Protocols

Method 1: Synthesis using N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

This method is adapted from the synthesis of similar enaminones from cyclic ketones.

Materials:

-

Cyclohexanone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Anhydrous toluene or xylene (as solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in a minimal amount of anhydrous toluene or xylene.

-

Add N,N-Dimethylformamide dimethyl acetal (1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (typically 110-140°C, depending on the solvent) and maintain for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Synthesis using Bredereck's Reagent

Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a more reactive alternative to DMF-DMA and can often provide higher yields under milder conditions.

Materials:

-

Cyclohexanone

-

Bredereck's reagent

-

Anhydrous, non-polar aprotic solvent (e.g., benzene, toluene, cyclohexane, or diethyl ether)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 equivalent) in an anhydrous, non-polar aprotic solvent.

-

Add Bredereck's reagent (1.0 to 1.2 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 1-6 hours. Monitor the reaction by TLC.

-

Upon completion, the reaction mixture is worked up by washing with water to remove any water-soluble byproducts.

-

The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Quantitative Data from Analogous Syntheses

The following table summarizes quantitative data from the synthesis of enaminones from cyclic ketones similar to cyclohexanone, providing an indication of expected yields and reaction conditions.

| Starting Ketone | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1,3-Cyclohexanedione | DMF-DMA | DMF-DMA (neat) | Reflux | 1 | 72 |

| Dimedone | DMF-DMA | None (solvent-free) | Room Temp | 1 | 95 |

| 2-Acetyl benzo[d]imidazole | DMF-DMA | Xylene | 140 | 8 | 72 |

Signaling Pathways and Experimental Workflows

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the synthesis of enaminones.

An In-depth Technical Guide to the Spectroscopic Data of 2-(Dimethylaminomethylene)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Dimethylaminomethylene)cyclohexanone, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide also includes relevant data from its saturated analogue, 2-(Dimethylaminomethyl)cyclohexanone, and a closely related cyclopentanone derivative to provide valuable comparative insights.

Synthesis and Structure

This compound is an enaminone, a class of compounds characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif makes them versatile synthons in heterocyclic chemistry.

The most common and direct route to synthesizing this compound is the condensation reaction between cyclohexanone and a formylating agent, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds by nucleophilic attack of the enol or enolate of cyclohexanone on the electrophilic carbon of DMF-DMA, followed by the elimination of two equivalents of methanol.

A detailed experimental protocol for a closely related synthesis of 2-dimethylaminomethylene-4-acetamidocyclohexanone has been reported, which can be adapted for the synthesis of the title compound by substituting 4-acetamidocyclohexanone with cyclohexanone.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The proton NMR spectrum of the hydrochloride salt of the saturated analogue provides characteristic signals for the cyclohexanone ring protons and the dimethylaminomethyl substituent.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.35 | m | 1 | Cyclohexyl-H |

| 1.54 | m | 1 | Cyclohexyl-H |

| 1.73 | m | 1 | Cyclohexyl-H |

| 1.82 | m | 1 | Cyclohexyl-H |

| 2.05 | m | 1 | Cyclohexyl-H |

| 2.37 | m | 2 | 6-H |

| 2.41 | m | 1 | Cyclohexyl-H |

| 2.67 | d | 3 | NH-CH₃ |

| 2.74 | m | 1 | Cyclohexyl-H |

| 2.77 | d | 3 | NH-CH₃ |

| 3.09 | m | 1 | 7-H |

| 3.57 | 1 | 7-H | |

| 11.88 | m | 1 | NH |

Data obtained from the ¹H NMR spectrum of the pure product (500 MHz, CDCl₃) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For this compound , one would expect to see a singlet for the vinyl proton (=CH-N) in the region of 6.5-7.5 ppm. The two methyl groups on the nitrogen may appear as two distinct singlets due to hindered rotation around the C-N bond, a common feature in enaminones.

2.1.2. ¹³C NMR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride

The carbon NMR spectrum of the hydrochloride salt of the saturated analogue shows the expected resonances for the carbonyl carbon, the cyclohexyl ring carbons, and the substituent carbons.

| Chemical Shift (δ) ppm | Assignment |

| 209.58 | C-1 (C=O) |

| 56.80 | C-7 (CH₂) |

| 46.69 | C-2 (CH) |

| 44.99 | C-6 (CH₂) |

| 42.26 | CH₃ |

| 41.75 | CH₃ |

| 33.88 | C-4 (CH₂) |

| 27.70 | C-3 (CH₂) |

| 24.70 | C-5 (CH₂) |

Data obtained from the ¹³C NMR spectrum of the pure product (125 MHz, CDCl₃) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For this compound , significant differences would be observed. The carbonyl carbon (C=O) would likely shift to a slightly lower field (around 195-205 ppm). The two olefinic carbons of the enaminone system would appear in the vinyl region of the spectrum, with the carbon adjacent to the nitrogen appearing at a lower field than the carbon adjacent to the carbonyl group.

Infrared (IR) Spectroscopy

2.2.1. IR Spectroscopy of 2-(Dimethylaminomethyl)cyclohexanone

The IR spectrum of the saturated analogue is characterized by the strong absorption of the ketone carbonyl group.

| Wavenumber (cm⁻¹) | Assignment |

| 2932 | C-H valence, alkane |

| 2858 | C-H valence, alkane |

| 1698 | C=O valence, ketone |

Data obtained from the IR spectrum of the pure product (film) of 2-dimethylaminomethyl-cyclohexanone hydrochloride.[2]

For this compound , the IR spectrum would be expected to show a strong absorption for the conjugated ketone carbonyl (C=O) at a lower frequency, typically in the range of 1640-1660 cm⁻¹. A strong band corresponding to the C=C double bond of the enaminone system would also be expected in the region of 1600-1620 cm⁻¹.

Mass Spectrometry (MS)

2.3.1. Mass Spectrometry of 2-((Dimethylamino)methyl)cyclohexanone

The mass spectrum of the saturated analogue provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 155 | Molecular Ion [M]⁺ |

Data available from PubChem CID 85838.[3] The NIST WebBook also provides the mass spectrum for this compound.[4]

For this compound , the molecular ion peak would be expected at m/z 153, corresponding to the molecular formula C₉H₁₅NO. The fragmentation pattern would likely involve the loss of the dimethylamino group and other characteristic cleavages of the cyclohexanone ring.

Experimental Protocols

Synthesis of 2-(Dimethylaminomethyl)cyclohexanone Hydrochloride (Saturated Analogue)

This procedure describes the synthesis of the saturated analogue via the Mannich reaction.[2]

Materials:

-

Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

-

Paraformaldehyde (3.60 g, 120 mmol)

-

Dimethylammonium chloride (8.16 g, 100 mmol)

-

Concentrated Hydrochloric acid (0.4 mL)

-

Ethanol

-

Acetone

Procedure:

-

In a 100 mL round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.

-

Add 0.4 mL of concentrated hydrochloric acid to the mixture.

-

Heat the mixture under reflux with stirring for 4 hours.

-

Filter the hot solution into a round bottom flask and evaporate the solvent using a rotary evaporator.

-

Dissolve the residue in 20 mL of ethanol with heating.

-

At room temperature, add 70 mL of acetone to the solution.

-

For complete crystallization, store the solution overnight in a freezer.

-

Collect the crystallized crude product by suction filtration using a Buechner funnel and dry it in a desiccator over silica gel.

-

For further purification, recrystallize the crude product from a mixture of ethanol and acetone.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound, based on the synthesis of related compounds.

Caption: Synthesis and characterization workflow.

Disclaimer: The spectroscopic data presented for 2-(Dimethylaminomethyl)cyclohexanone is intended for comparative purposes. Researchers should verify the data for this compound through their own experimental analysis.

References

Physical and chemical properties of 2-(Dimethylaminomethylene)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 2-(Dimethylaminomethylene)cyclohexanone, a key intermediate in the pharmaceutical industry.

Chemical Identity and Physical Properties

This compound, also known as 2-((Dimethylamino)methyl)cyclohexanone, is a Mannich base derived from cyclohexanone.[1] It serves as a crucial building block in the synthesis of various organic compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(dimethylamino)methyl]cyclohexan-1-one[2] |

| CAS Number | 15409-60-6[2][3][4] |

| Molecular Formula | C9H17NO[2][3][4][5] |

| Molecular Weight | 155.24 g/mol [2][4][6] |

| InChI | InChI=1S/C9H17NO/c1-10(2)7-8-5-3-4-6-9(8)11/h8H,3-7H2,1-2H3[2][3] |

| InChIKey | QDHLEFBSGUGHCL-UHFFFAOYSA-N[2][3][6] |

| Canonical SMILES | CN(C)CC1CCCCC1=O[2][7] |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Colorless transparent liquid[7] | |

| Boiling Point | 222.3 °C at 760 mmHg[7] | 110-120 °C at 18 Torr[3] |

| Density | 0.944 g/cm³[7] | 0.9465 g/cm³ at 20 °C[3] |

| Flash Point | 70.2 °C[7] | |

| Refractive Index | 1.606[7] | |

| LogP | 1.30730[7] | |

| Vapor Pressure | 0.05 mmHg at 25°C[7] |

Table 3: Physical Properties of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

| Property | Value |

| Appearance | White crystalline solid[8] |

| Melting Point | 148-150 °C[3][7] |

| Solubility | High solubility in water[8] |

Chemical Synthesis

The primary synthetic route to 2-((dimethylamino)methyl)cyclohexanone is the Mannich reaction.[1] This reaction involves the aminoalkylation of cyclohexanone using formaldehyde and dimethylamine, typically in the form of its hydrochloride salt.[1][6]

General Reaction Scheme:

Cyclohexanone + Formaldehyde + Dimethylamine Hydrochloride → 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

Several variations of this procedure exist, with differences in solvents and reaction conditions.[1][6] A common high-yield method employs glacial acetic acid as the solvent.[1] Another approach uses ethanol as the solvent with a catalytic amount of concentrated hydrochloric acid.[9]

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This protocol is adapted from a standard laboratory procedure.[9]

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylammonium chloride

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Acetone

Equipment:

-

Round bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and suction flask

-

Desiccator

Procedure:

-

In a round bottom flask equipped with a reflux condenser and magnetic stir bar, combine cyclohexanone (1 equivalent), paraformaldehyde (1.2 equivalents), and dimethylammonium chloride (1 equivalent).[9]

-

Add ethanol as a solvent, followed by a catalytic amount of concentrated hydrochloric acid (e.g., 0.4 mL for a 100 mmol scale reaction).[9]

-

Heat the mixture to reflux with stirring for approximately 4 hours.[9]

-

After the reaction is complete, filter the hot solution and evaporate the solvent using a rotary evaporator.[9]

-

Dissolve the resulting residue in a minimal amount of hot ethanol.[9]

-

Add acetone to the solution at room temperature to induce crystallization.[9] For complete crystallization, store the solution in a freezer overnight.[9]

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.[9]

-

Wash the crystals with cold acetone and dry them in a desiccator over silica gel.[9]

-

For further purification, the crude product can be recrystallized from an ethanol/acetone mixture.[9]

Workflow of the Synthesis and Purification:

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of 2-((Dimethylamino)methyl)cyclohexanone and its hydrochloride salt.

Table 4: Spectroscopic Data for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

| Technique | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Assignment |

| IR Spectroscopy | ||

| ~3000 | N-H valence (from hydrochloride)[9] | |

| 2932, 2858 | C-H valence, alkane[9] | |

| 1698 | C=O valence, ketone[9] | |

| ¹³C NMR Spectroscopy (in CDCl₃) | ||

| 209.58 | C-1 (Carbonyl)[9] | |

| 56.80 | C-7 (Methylene bridge)[9] | |

| 46.69 | C-2[9] | |

| 44.99 | C-6[9] | |

| 42.26, 41.75 | Methyl groups[9] | |

| 33.88 | C-4[9] | |

| 27.70 | C-3[9] | |

| 24.70 | C-5[9] |

Mass Spectrometry (GC-MS) of the Free Base: The mass spectrum of the free base, 2-((Dimethylamino)methyl)cyclohexanone, shows characteristic fragmentation patterns. The top peak in the mass spectrum is observed at m/z 58.[2]

Applications in Drug Development

The primary application of 2-((Dimethylamino)methyl)cyclohexanone is as a key starting material in the industrial synthesis of the analgesic drug Tramadol.[1] Tramadol, with the chemical name (±)-cis-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, is a widely used medication for managing moderate to severe pain.[1] The synthesis of Tramadol begins with the preparation of the hydrochloride salt of 2-((dimethylamino)methyl)cyclohexanone.[1]

Furthermore, this compound serves as an intermediate in the synthesis of O-Desmethyl Tramadol Hydrochloride, which is an optically active metabolite of Tramadol.[7]

Logical Relationship of 2-((Dimethylamino)methyl)cyclohexanone in Synthesis:

Safety Information

The hydrochloride salt of 2-((Dimethylamino)methyl)cyclohexanone is considered a hazardous substance and requires careful handling.[8] It is crucial to avoid contact with skin and eyes.[8] Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.[8] Store the compound in a sealed container, away from oxygen, acids, and bases.[8]

References

- 1. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]

- 2. 2-((Dimethylamino)methyl)cyclohexanone | C9H17NO | CID 85838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 5. Cyclohexanone, 2-[(dimethylamino)methyl]- (CAS 15409-60-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 7. 2-((Dimethylamino)methyl)cyclohexanone|lookchem [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Formation of 2-(Dimethylaminomethylene)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of 2-(Dimethylaminomethylene)cyclohexanone, a versatile enaminone intermediate in organic synthesis. The document elucidates the detailed reaction mechanisms involving two primary reagents: Bredereck's reagent and Dimethylformamide dimethyl acetal (DMF-DMA). It presents a comparative analysis of their reactivity, supported by quantitative data from analogous reactions. Detailed experimental protocols are provided, alongside spectroscopic data for the characterization of the title compound. The guide is supplemented with clear visualizations of the reaction pathways and a general experimental workflow to aid in practical application.

Introduction

This compound is a key synthetic intermediate belonging to the class of enaminones. Its structure, featuring a conjugated system of an enamine and a ketone, imparts unique reactivity, making it a valuable precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. The formation of this compound is typically achieved through the condensation of cyclohexanone with an activated form of dimethylformamide. This guide will focus on the two most common and efficient reagents employed for this transformation: tert-Butoxybis(dimethylamino)methane (Bredereck's reagent) and Dimethylformamide dimethyl acetal (DMF-DMA). Understanding the nuances of their reaction mechanisms is crucial for optimizing reaction conditions and maximizing yields in a laboratory and industrial setting.

Reaction Mechanisms

The formation of this compound from cyclohexanone proceeds via the reaction of the α-carbon of the ketone with an electrophilic formylating agent. The initial step in both mechanisms is the formation of a nucleophilic enolate or enamine from cyclohexanone.

Mechanism of Formation using Bredereck's Reagent

Bredereck's reagent is a powerful aminomethylenating agent that reacts readily with CH2-acidic ketones to provide excellent yields of the corresponding enaminones.[1] The reaction mechanism is characterized by the in situ generation of a strong base (tert-butoxide) and a highly electrophilic dimethylaminomethylenating species.[2]

The reaction proceeds through the following key steps:

-

Deprotonation: The Bredereck's reagent thermally dissociates to form a tert-butoxide anion and a resonance-stabilized bis(dimethylamino)methyl cation. The strong tert-butoxide base then deprotonates the α-carbon of cyclohexanone to generate the cyclohexanone enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbon of the bis(dimethylamino)methyl cation, forming a tetrahedral intermediate.

-

Elimination: The intermediate then undergoes elimination of a dimethylamine molecule to yield the final product, this compound.

Caption: Reaction mechanism with Bredereck's reagent.

Mechanism of Formation using Dimethylformamide Dimethyl Acetal (DMF-DMA)

DMF-DMA is another widely used reagent for the formylation of active methylene compounds. The reaction with cyclohexanone proceeds through a condensation mechanism involving nucleophilic attack and subsequent elimination of methanol.

The key steps are as follows:

-

Enamine/Enolate Formation: In the presence of a base or under thermal conditions, cyclohexanone forms a nucleophilic enamine (if a secondary amine is present as a catalyst) or an enolate.

-

Nucleophilic Addition: The enamine/enolate attacks the electrophilic carbon of the DMF-DMA, leading to the formation of a tetrahedral intermediate and the expulsion of a methoxide ion.

-

Elimination: The intermediate eliminates a molecule of methanol to form the stable, conjugated enaminone product, this compound. The removal of methanol from the reaction mixture is crucial to drive the equilibrium towards the product.[3]

Caption: Reaction mechanism with DMF-DMA.

Quantitative Data

While specific yield data for the reaction of cyclohexanone with these reagents is not extensively published, data from analogous reactions with similar substrates provide valuable insights into the efficiency of these methods.

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclopentanone | DMF-DMA | DMF | 160-195 | 10 | 50 | [3] |

| 4-Acetamidocyclohexanone | DMF-DMA | - | Reflux | - | - | [4] |

| 5,5-Dimethylcyclohexane-1,3-dione | DMF-DMA | Xylene | Reflux | - | - | [5] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on procedures for similar compounds.

Synthesis using Bredereck's Reagent

-

To a solution of cyclohexanone (1.0 eq) in an anhydrous, non-polar solvent (e.g., toluene, cyclohexane) under an inert atmosphere (e.g., nitrogen or argon), add Bredereck's reagent (1.1-1.5 eq).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Synthesis using DMF-DMA

-

A mixture of cyclohexanone (1.0 eq) and DMF-DMA (1.5-2.0 eq) is heated, either neat or in a high-boiling solvent such as xylene or DMF.

-

The reaction is typically carried out at reflux temperature to facilitate the removal of the methanol byproduct, which can be done using a Dean-Stark apparatus.

-

The reaction progress is monitored by TLC or GC-MS.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The excess DMF-DMA and solvent are removed under reduced pressure.

-

The resulting residue is purified by vacuum distillation or column chromatography to yield the desired product.

Caption: General experimental workflow.

Spectroscopic Data for Characterization

-

¹H NMR: The proton on the exocyclic double bond is expected to appear as a singlet in the region of 7.0-7.5 ppm. The N-methyl protons would appear as two singlets around 2.8-3.2 ppm, and the cyclohexanone ring protons would be observed in the upfield region.

-

¹³C NMR: The carbonyl carbon is expected around 190-200 ppm. The carbons of the enamine double bond would appear in the vinylic region, with the carbon attached to the nitrogen being more downfield.

-

IR Spectroscopy: A strong absorption band for the conjugated ketone carbonyl (C=O) is expected around 1640-1660 cm⁻¹. The C=C double bond stretch of the enaminone system would be observed around 1600-1620 cm⁻¹.

Conclusion

The formation of this compound is a well-established transformation that can be efficiently achieved using either Bredereck's reagent or DMF-DMA. The choice of reagent may depend on the desired reaction conditions, scale, and availability. Bredereck's reagent offers the advantage of generating a strong base in situ, potentially leading to higher yields and faster reaction times. The use of DMF-DMA represents a more classical approach, with the critical factor for success being the efficient removal of the methanol byproduct. This guide provides the fundamental mechanistic understanding and practical considerations necessary for the successful synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enaminones are a critical class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates for the preparation of a wide array of heterocyclic systems and exhibiting a range of biological activities. A key feature of their chemistry is the existence of tautomeric equilibria, which can significantly influence their reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the tautomerism in 2-(dimethylaminomethylene)cyclohexanone and related cyclic enaminones. It delves into the structural aspects of the possible tautomers, the influence of environmental factors such as solvents, and the experimental and computational methodologies employed to characterize these dynamic systems. This document is intended to be a valuable resource for researchers in drug discovery and development, offering detailed protocols and quantitative data to aid in the understanding and manipulation of enaminone tautomerism.

Introduction to Enaminone Tautomerism

Enaminones, characterized by the N-C=C-C=O conjugated system, can exist in several tautomeric forms. The primary equilibrium for a compound like this compound is between the keto-enamine form and the imino-enol form.

-

Keto-enamine (Enaminone) form: This is the most common and often the most stable tautomer. It features a ketone group and an enamine moiety. The conjugation within this system contributes to its stability.

-

Imino-enol form: This tautomer contains an imine and an enol group. Its stability is influenced by factors such as the potential for aromaticity in the cyclic system and the nature of the substituents.

The position of the tautomeric equilibrium is a subtle interplay of electronic and steric effects of the substituents, as well as external conditions like the solvent and temperature.[1] For many cyclic enaminones, the keto-enamine form is found to be the predominant species in solution.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of cyclohexanone with an N,N-dimethylformamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction provides a direct and efficient route to the target enaminone.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the qualitative and quantitative analysis of tautomeric mixtures in solution.[2] Both ¹H and ¹³C NMR provide distinct signals for each tautomer, allowing for their unambiguous identification and the determination of their relative concentrations.

¹H NMR Spectroscopy: The proton spectra of the keto-enamine tautomer are characterized by a signal for the vinylic proton and distinct signals for the N-alkyl groups. The imino-enol tautomer, if present, would show a characteristic OH signal.

¹³C NMR Spectroscopy: The carbon spectra are particularly informative. The keto-enamine form will exhibit a signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm, while the imino-enol form would show a signal for the enolic carbon (C-OH) at a higher field.[1]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Cyclic Enaminone Tautomers

| Tautomer Form | Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) | Reference |

| Keto-enamine | Vinyl C-H | 7.0 - 7.5 | 140 - 150 | [3] |

| N-CH₃ | 2.8 - 3.2 | 40 - 45 | [3] | |

| C=O | - | 190 - 200 | [1] | |

| Imino-enol | Enol O-H | 9.0 - 12.0 | - | |

| C-OH | - | 160 - 170 |

Note: The chemical shifts are approximate and can vary depending on the solvent and substituents.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of tautomers in a solution at equilibrium can be determined by integrating the signals corresponding to each form in the ¹H NMR spectrum. The equilibrium constant (K_T) is then calculated as the ratio of the concentrations of the two tautomers.

K_T = [Imino-enol] / [Keto-enamine]

For many 2-(dialkylaminomethylene)cyclohexanones, the equilibrium lies heavily towards the keto-enamine form, making the detection and quantification of the minor imino-enol tautomer challenging.[1]

Table 2: Tautomeric Equilibrium Data for Related Cyclic Enaminones in DMSO-d₆

| Compound | Predominant Tautomer | % Predominant Tautomer | Minor Tautomer | % Minor Tautomer | Reference |

| 2-(Anilinemethylidene)cyclohexane-1,3-dione | Keto-enamine | >99 | Imino-enol | <1 | [1] |

| 2-(p-Methoxyanilinemethylidene)cyclohexane-1,3-dione | Keto-enamine | ~99 | Imino-enol | ~1 | [1] |

Influence of Solvents on Tautomeric Equilibrium

The solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1] Polar protic solvents can stabilize both tautomers through hydrogen bonding. Polar aprotic solvents can also influence the equilibrium based on their polarity and hydrogen bond accepting capabilities. In nonpolar solvents, intramolecular hydrogen bonding within the enaminone structure can be a significant stabilizing factor.

The general trend observed for many enaminones is that polar solvents tend to favor the more polar tautomer. For 2-(anilinemethylidene)cyclohexane-1,3-diones, the zwitterionic character of the enaminone form is enhanced in polar solvents, further stabilizing this tautomer.[1]

Experimental Protocols

Synthesis of this compound

Materials:

-

Cyclohexanone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene (or other suitable solvent)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of cyclohexanone (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (1.1 eq).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil.

Quantitative NMR Analysis of Tautomeric Equilibrium

Materials:

-

Synthesized this compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)

-

NMR tubes

-

NMR spectrometer (≥400 MHz recommended)

Procedure:

-

Prepare solutions of this compound in the desired deuterated solvents at a concentration of approximately 10-20 mg/mL.

-

Acquire ¹H NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Ensure the spectra have a good signal-to-noise ratio by adjusting the number of scans.

-

Carefully integrate the signals corresponding to the vinylic proton of the keto-enamine form and any observable signals from the imino-enol form.

-

Calculate the percentage of each tautomer from the integral values. The equilibrium constant (K_T) can be determined from these percentages.

Computational Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental studies.[1][4] These methods can be used to:

-

Calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvent models).[4]

-

Predict the geometric parameters and spectroscopic properties (e.g., NMR chemical shifts) of each tautomer.

-

Investigate the transition states for the interconversion between tautomers to understand the kinetics of the process.

The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data.[4]

Conclusion

The tautomerism of this compound and related enaminones is a fundamental aspect of their chemistry with significant implications for their application in synthesis and drug discovery. The keto-enamine tautomer is generally the more stable form, and its predominance can be influenced by substituents and the solvent environment. A thorough understanding of this equilibrium, achieved through a combination of spectroscopic techniques, particularly NMR, and computational modeling, is essential for predicting and controlling the reactivity and biological activity of these important molecules. The methodologies and data presented in this guide offer a solid foundation for researchers working with this class of compounds.

References

Stability and Storage of 2-(Dimethylaminomethylene)cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Dimethylaminomethylene)cyclohexanone and its hydrochloride salt. The information is compiled from chemical supplier data and the general chemistry of enaminones, offering best practices for handling and maintaining the integrity of this compound in a research and development setting.

Chemical and Physical Properties

This compound is a Mannich base derived from cyclohexanone. It is a key intermediate in the synthesis of various pharmaceutical compounds.[1] The compound exists as a free base (liquid) and a hydrochloride salt (crystalline solid).[2][3][4]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound HCl |

| CAS Number | 15409-60-6[2][5][6] | 42036-65-7[3] |

| Molecular Formula | C₉H₁₇NO[2][5] | C₉H₁₈ClNO[3] |

| Molecular Weight | 155.24 g/mol [2][5] | 191.70 g/mol [3] |

| Appearance | Colorless transparent liquid[2] | White crystalline powder[3][4] |

| Boiling Point | 222.3 °C at 760 mmHg[2] | Not available |

| Melting Point | 148-150 °C[2] | 147-151 °C[3] |

| Density | 0.944 g/cm³[2] | Not available |

| Storage Temperature | 2-8°C[2][5] | 2-8°C[3] |

Stability Profile

Detailed quantitative stability studies on this compound are not extensively available in the public domain. However, based on its chemical structure as an enaminone and general chemical principles, the following stability characteristics can be inferred.

Hydrolytic Stability: Enaminones are known to be susceptible to acid-catalyzed hydrolysis.[7] The stability of enaminones is influenced by the structure of the dicarbonyl compound used in their formation.[7] While specific data for the title compound is unavailable, it is prudent to avoid acidic conditions to prevent degradation.

Thermal Stability: The synthesis of the hydrochloride salt involves heating under reflux in ethanol with hydrochloric acid for several hours, suggesting a degree of thermal stability for the salt form in acidic solution over this period.[8] However, long-term thermal stability data is not available.

General Recommendations: For optimal stability, the compound should be protected from prolonged exposure to heat, light, and moisture.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended by various suppliers.

Table 2: Recommended Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[2][3][5] | To minimize potential degradation over time. |

| Atmosphere | Sealed in a dry environment[5] | To protect from moisture and potential hydrolysis. |

| Container | Tightly sealed, appropriate chemical-resistant container | To prevent contamination and exposure to air and moisture. |

Experimental Protocols

While specific stability-indicating assays for this compound are not detailed in the reviewed literature, a general experimental protocol for the synthesis of its hydrochloride salt is available. This provides some insight into its handling under laboratory conditions.

Synthesis of this compound Hydrochloride

Materials:

-

Cyclohexanone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated hydrochloric acid

-

Ethanol

-

Acetone

Procedure:

-

Combine cyclohexanone, paraformaldehyde, dimethylamine hydrochloride, and ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a few drops of concentrated hydrochloric acid to the mixture.

-

Heat the mixture to reflux and maintain for approximately 4 hours with stirring.

-

Filter the hot solution and evaporate the solvent using a rotary evaporator.

-

Dissolve the residue in a minimal amount of hot ethanol.

-

Induce crystallization by adding acetone and storing the solution at a low temperature (e.g., in a freezer).

-

Collect the crystalline product by filtration and dry it.[8]

Logical Workflow for Handling and Storage

The following diagram outlines a logical workflow for the proper handling and storage of this compound to maintain its quality and stability.

Caption: Workflow for handling and storage of this compound.

Conclusion

While specific, quantitative stability data for this compound is limited, a conservative approach to its storage and handling is recommended based on the general properties of enaminones. Storing the compound at 2-8°C in a dry, tightly sealed container is the most critical step in preserving its integrity. Researchers should be mindful of its potential sensitivity to acidic conditions and take appropriate precautions during its use in experimental settings.

References

- 1. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]

- 2. 2-((Dimethylamino)methyl)cyclohexanone|lookchem [lookchem.com]

- 3. 2-(Dimethylaminomethyl)-1-cyclohexanone hydrochloride | 42036-65-7 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. 15409-60-6|2-((Dimethylamino)methyl)cyclohexanone|BLD Pharm [bldpharm.com]

- 6. 2-(DIMETHYLAMINOMETHYL)-1-CYCLOHEXANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

In-Depth Technical Guide: Navigating the Data Landscape of CAS Number 28467-36-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the experimental data, or lack thereof, for the chemical compound identified by CAS number 28467-36-9, (E)-2-[(dimethylamino)methylene]cyclohexanone . Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental data for this specific compound is exceptionally scarce. This document will, therefore, provide a detailed overview of the available information on closely related and analogous compounds to offer valuable insights for research and development.

Compound Identification and Data Unavailability

The compound associated with CAS number 28467-36-9 is (E)-2-[(dimethylamino)methylene]cyclohexanone . It belongs to the class of organic compounds known as enaminones, which are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group.

A thorough investigation of public databases and scientific literature reveals a significant lack of specific experimental data for this compound. Key quantitative metrics such as melting point, boiling point, and detailed spectroscopic analyses (NMR, IR, MS) are not documented in readily accessible sources. Furthermore, no specific biological or toxicological studies directly involving (E)-2-[(dimethylamino)methylene]cyclohexanone have been found.

This absence of data suggests that the compound may be a novel or proprietary substance with limited public research, or that it is an intermediate in a synthetic pathway that is typically not isolated and characterized in detail.

A Closely Related Analog: 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

To provide a practical reference, this guide presents detailed information on a structurally similar and well-documented compound: 2-((Dimethylamino)methyl)cyclohexanone and its hydrochloride salt (CAS 42036-65-7). This compound shares the core cyclohexanone and dimethylamino moieties, making its synthetic protocol and properties of considerable interest.

Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

A common and well-documented method for the synthesis of this analog is the Mannich reaction.[1][2]

Experimental Protocol: Mannich Reaction

This protocol is based on a typical laboratory-scale synthesis of 2-((dimethylamino)methyl)cyclohexanone hydrochloride.[2]

Materials:

-

Cyclohexanone (1.03 mL, 10.0 mmol)

-

Paraformaldehyde (0.360 g, 12.0 mmol)

-

Dimethylammonium chloride (0.816 g, 10.0 mmol)

-

Ethanol (6 mL)

-

Concentrated Hydrochloric Acid (2 drops)

-

Acetone (20 mL)

Procedure:

-

In a 25 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and 4 mL of ethanol.

-

Add 2 drops of concentrated hydrochloric acid to the mixture.

-

Heat the mixture under reflux with stirring for 4 hours.

-

After the reaction is complete, filter the hot solution into a clean round-bottom flask.

-

Remove the solvent from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in 2 mL of ethanol under heating.

-

Allow the solution to cool to room temperature and then add 20 mL of acetone to induce crystallization.

-

For complete crystallization, store the solution in a freezer overnight.

-

Collect the crystallized product by suction filtration using a Büchner funnel and dry it in a desiccator over silica gel.

Purification:

For further purification, the crude product can be recrystallized from a mixture of ethanol and acetone.[2]

Expected Yield: Approximately 76%[2]

Physicochemical and Spectroscopic Data of Analogs

While specific quantitative data for (E)-2-[(dimethylamino)methylene]cyclohexanone is unavailable, some data for the related 2-((Dimethylamino)methyl)cyclohexanone (CAS 15409-60-6) has been reported.

Table 1: Physicochemical Properties of 2-((Dimethylamino)methyl)cyclohexanone

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | --INVALID-LINK-- |

| Molecular Weight | 155.24 g/mol | --INVALID-LINK-- |

Table 2: Spectroscopic Data for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

| Spectrum Type | Key Peaks/Assignments (cm⁻¹) | Source |

| IR (film) | 3068, 3020 (N-H stretch), 2932, 2858 (C-H stretch, alkane), 1698 (C=O stretch, ketone) | --INVALID-LINK--[2] |

A mass spectrum for 2-((Dimethylamino)methyl)cyclohexanone is also available through the NIST WebBook.[3][4]

General Biological Context: The Potential of Enaminones

The target compound, (E)-2-[(dimethylamino)methylene]cyclohexanone, is an enaminone. This class of compounds is recognized for its versatile reactivity and significant potential in drug discovery.[5][6][7]

Enaminones serve as important building blocks in the synthesis of a wide array of biologically active heterocyclic compounds.[8] The conjugated amine-ene-one system acts as a pharmacophore, and analogs have demonstrated a broad spectrum of pharmacological activities, including:

A study on 2-(4'-dimethylamino benzylidene)-6-benzylidene cyclohexanone , an analog of the target compound, investigated its anti-inflammatory and antioxidant activities. While it did not exhibit antioxidant properties, it showed potential as an anti-inflammatory agent by reducing paw edema in a rat model. This suggests that the broader class of dimethylamino cyclohexanone derivatives may warrant further investigation for their anti-inflammatory potential.

Due to the lack of specific biological data for (E)-2-[(dimethylamino)methylene]cyclohexanone, it is not possible to delineate a specific signaling pathway. However, the known activities of related enaminones suggest that potential interactions with pathways involved in inflammation (e.g., cyclooxygenase, lipoxygenase) or neurotransmission could be areas for future investigation.

Experimental and Logical Workflow Diagrams

Diagram 1: General Synthesis Workflow for 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

Caption: A flowchart illustrating the synthesis of 2-((Dimethylamino)methyl)cyclohexanone hydrochloride via the Mannich reaction.

Diagram 2: Logical Relationship for Investigating Novel Enaminones

Caption: A logical workflow for the development of novel enaminone compounds as potential therapeutic agents.

Conclusion and Future Directions

Future research efforts should be directed towards the synthesis and full characterization of (E)-2-[(dimethylamino)methylene]cyclohexanone to establish its physicochemical properties and spectroscopic profile. Subsequently, a systematic biological screening of this compound would be essential to uncover its potential therapeutic applications and to understand its mechanism of action and possible involvement in cellular signaling pathways.

References

- 1. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 4. Cyclohexanone, 2-[(dimethylamino)methyl]- [webbook.nist.gov]

- 5. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties [periodicos.capes.gov.br]

- 6. researchgate.net [researchgate.net]

- 7. Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological proper… [ouci.dntb.gov.ua]

- 8. researchgate.net [researchgate.net]

- 9. eprints.umsida.ac.id [eprints.umsida.ac.id]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Discovery and First Synthesis of 2-(Dimethylaminomethylene)cyclohexanone and its Precursor

This technical guide provides an in-depth exploration of the discovery and seminal synthetic routes for 2-(dimethylaminomethylene)cyclohexanone and its closely related and often synonymously referenced precursor, 2-((dimethylamino)methyl)cyclohexanone. This document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, structured data presentation, and visual diagrams of the core chemical transformations.

Introduction: A Tale of Two Structures

The nomenclature surrounding the title compound can lead to ambiguity. In the realm of pharmaceutical synthesis, particularly in the context of the analgesic Tramadol, the key intermediate is the Mannich base, 2-((dimethylamino)methyl)cyclohexanone .[1][2] This compound is synthesized via the classical Mannich reaction.

However, the name This compound implies an enaminone structure, which is a distinct chemical entity. This class of compounds is typically synthesized through the condensation of a ketone with a formylating agent such as dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent.[3][4]

This guide will address the synthesis of both compounds, clarifying their distinct synthetic pathways and providing the detailed technical information required for their preparation.

The Mannich Base: 2-((Dimethylamino)methyl)cyclohexanone

The primary and most historically significant synthesis of a compound related to the user's query is that of 2-((dimethylamino)methyl)cyclohexanone, a critical precursor in the industrial production of Tramadol.[2]

Discovery and First Synthesis

The synthesis of 2-((dimethylamino)methyl)cyclohexanone is a classic example of the Mannich reaction, a three-component condensation of an active hydrogen compound (cyclohexanone), formaldehyde, and a secondary amine (dimethylamine).[2] The first documented methods date back to the work of Mannich himself.[1][5] A notable and often preferred method, due to its higher yields, was later reported by Grunenthal, the innovator of Tramadol.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2-((dimethylamino)methyl)cyclohexanone hydrochloride.

| Parameter | Value | Reference |

| Molecular Weight | 155.24 g/mol | [1] |

| Melting Point (Crude) | 143-144 °C | [6] |

| Melting Point (Purified) | 157-158 °C | [6] |

| Yield | 76% | [6] |

Experimental Protocol: Synthesis of 2-((Dimethylamino)methyl)cyclohexanone Hydrochloride

This protocol is adapted from established laboratory procedures for the Mannich reaction.[6]

Materials:

-

Cyclohexanone (9.82 g, 10.3 mL, 100 mmol)

-

Paraformaldehyde (3.60 g, 120 mmol)

-

Dimethylammonium chloride (8.16 g, 100 mmol)

-

Ethanol (4 mL)

-

Concentrated Hydrochloric Acid (0.4 mL)

-

Acetone

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine cyclohexanone, paraformaldehyde, dimethylammonium chloride, and ethanol.

-

Add concentrated hydrochloric acid to the mixture.

-

Heat the mixture under reflux with stirring for 4 hours.

-

After the reaction is complete, filter the hot solution into a round-bottom flask.

-

Evaporate the solvent using a rotary evaporator.

-

Dissolve the resulting residue in approximately 2 mL of hot ethanol.

-

Allow the solution to cool to room temperature and then add 20 mL of acetone to induce crystallization.

-

For complete crystallization, store the solution in a freezer overnight.

-

Collect the crystalline product by suction filtration using a Büchner funnel and dry it in a desiccator over silica gel.

Purification:

-

The crude product can be further purified by recrystallization.

-

Dissolve the crude product in about 10 mL of ethanol under reflux.

-

Allow the solution to cool to room temperature and add 30 mL of acetone.

-

Complete the crystallization by placing the solution in a freezer.

-

Collect the purified product by suction filtration and dry it in a desiccator.

Synthetic Workflow

References

- 1. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 2. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]

- 3. Bredereck's reagent - Enamine [enamine.net]

- 4. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]

- 5. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

An In-depth Technical Guide to the Solubility of 2-(Dimethylaminomethylene)cyclohexanone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Dimethylaminomethylene)cyclohexanone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide offers a detailed qualitative assessment based on the compound's molecular structure and general principles of organic chemistry. Furthermore, a standardized experimental protocol for determining the precise solubility of this compound is provided for researchers who wish to quantify its solubility in various solvents.

Important Note on Chemical Nomenclature: It is crucial to distinguish between this compound and the similarly named 2-((Dimethylamino)methyl)cyclohexanone. The former is an enaminone, the subject of this guide, while the latter is a Mannich base. The structural differences between these two compounds significantly impact their chemical and physical properties, including solubility.

Predicted Solubility of this compound

The solubility of a compound is primarily dictated by its polarity and the principle of "like dissolves like." this compound possesses a polar enaminone functional group, characterized by resonance that creates charge separation, and a nonpolar cyclohexyl ring. This dual character suggests that its solubility will be highest in solvents of intermediate polarity and polar aprotic solvents.

Below is a table summarizing the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Alcohols (Protic) | Methanol | Soluble | The polar hydroxyl group of methanol can interact with the polar enaminone moiety. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity allows for favorable interactions. | |

| Ketones (Polar Aprotic) | Acetone | Highly Soluble | Acetone's high polarity and aprotic nature make it an excellent solvent for polar organic molecules like enaminones. |

| Esters (Polar Aprotic) | Ethyl Acetate | Soluble | Ethyl acetate has a moderate polarity that should effectively solvate the compound. |

| Ethers (Weakly Polar) | Diethyl Ether | Sparingly Soluble | The lower polarity of diethyl ether may result in reduced solubility compared to more polar solvents. |

| Hydrocarbons (Nonpolar) | Hexane | Insoluble | The significant difference in polarity between the nonpolar hexane and the polar enaminone will likely result in very poor solubility. |

| Toluene | Sparingly Soluble | The aromatic ring of toluene provides some polarizability, which may allow for limited dissolution of the compound. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard shake-flask solubility testing protocols.[1][2][3][4][5]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Constant temperature shaker or orbital incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial. The exact amount should be recorded, and it should be visibly in excess to ensure a saturated solution is formed.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is generally recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution using the same method.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for the determination of solubility.

Synthesis Pathway of a Structurally Related Compound

Caption: Synthesis of a related Mannich base.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-(Dimethylaminomethylene)cyclohexanone in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylaminomethylene)cyclohexanone is a versatile bifunctional molecule, classified as a Mannich base and an enaminone.[1] Its structure, featuring a β-amino-α,β-unsaturated ketone, makes it an excellent synthon for the construction of various heterocyclic systems. The presence of both a nucleophilic nitrogen (after tautomerization) and electrophilic carbonyl and β-carbon atoms allows for facile cyclocondensation reactions with a range of dinucleophiles. This document provides an overview of its application in the synthesis of key heterocyclic scaffolds such as pyrimidines, pyrazoles, and isoxazoles, complete with detailed experimental protocols and reaction workflows.

Synthesis of the Reagent

The primary route for synthesizing this compound is the Mannich reaction. This three-component condensation involves cyclohexanone, formaldehyde, and dimethylamine, typically in the form of its hydrochloride salt.[1] The Grunenthal method, which utilizes glacial acetic acid as a solvent, is often preferred due to higher reported yields.[2][3]

Application in Heterocyclic Synthesis

The enaminone moiety of this compound is a 1,3-dielectrophile, making it an ideal substrate for [3+3] or [3+2] type cyclizations with dinucleophiles to form six- or five-membered heterocyclic rings.

Synthesis of Tetrahydroquinazolines (Fused Pyrimidines)

The reaction of this compound with N-C-N dinucleophiles, such as amidines, guanidines, or urea, leads to the formation of pyrimidine rings fused to the cyclohexane core, resulting in tetrahydroquinazoline derivatives. These compounds are prevalent scaffolds in medicinal chemistry.[4][5][6]

Table 1: Synthesis of Tetrahydroquinazoline Derivatives

| Dinucleophile | Solvent | Catalyst/Conditions | Product | Yield (%) |

| Guanidine HCl | Ethanol | NaOEt, Reflux | 2-Amino-5,6,7,8-tetrahydroquinazoline | High |

| Acetamidine HCl | DMF | K₂CO₃, 100 °C | 2-Methyl-5,6,7,8-tetrahydroquinazoline | Good |

| Urea | Acetic Acid | Reflux | 5,6,7,8-Tetrahydroquinazolin-2(1H)-one | Moderate |

(Note: Yields are generalized based on typical reactions of this type as specific data for this exact substrate was not available in the provided search results.)

Synthesis of Indazoles (Fused Pyrazoles)

The reaction with hydrazine or its derivatives (N-N dinucleophiles) provides a direct route to indazole derivatives. The reaction proceeds via condensation, cyclization, and subsequent aromatization (often through oxidation or tautomerization). Pyrazoles are a cornerstone of many pharmaceutical compounds.[7][8][9]

Table 2: Synthesis of Tetrahydroindazole Derivatives

| Dinucleophile | Solvent | Catalyst/Conditions | Product | Yield (%) |

| Hydrazine Hydrate | Ethanol | Acetic Acid (cat.), Reflux | 4,5,6,7-Tetrahydro-1H-indazole | High |

| Phenylhydrazine | Acetic Acid | Reflux | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | Good |

| Semicarbazide HCl | Pyridine | Reflux | 4,5,6,7-Tetrahydroindazole-1-carboxamide | Moderate |

(Note: Yields are generalized based on typical reactions of this type.)

Synthesis of Benzisoxazoles (Fused Isoxazoles)

Condensation with hydroxylamine hydrochloride (an N-O dinucleophile) yields fused isoxazole systems. This reaction is a fundamental method for constructing the isoxazole ring, which is present in various biologically active molecules.[10][11][12]

Table 3: Synthesis of Tetrahydrobenzisoxazole Derivatives

| Dinucleophile | Solvent | Catalyst/Conditions | Product | Yield (%) |

| Hydroxylamine HCl | Ethanol | Sodium Acetate, Reflux | 4,5,6,7-Tetrahydrobenzo[d]isoxazole | Good |

| O-Methylhydroxylamine HCl | Methanol | NaOMe, Reflux | 3-Methoxy-3,3a,4,5,6,7-hexahydrobenzo[d]isoxazole | Moderate |

(Note: Yields are generalized based on typical reactions of this type.)

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) to prepare a fresh solution of sodium ethoxide.

-

Reactant Addition: To the sodium ethoxide solution, add guanidine hydrochloride (0.96 g, 10 mmol). Stir for 15 minutes at room temperature.

-

Cyclization: Add this compound (1.55 g, 10 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.

Protocol 2: General Procedure for the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole

-

Reactant Setup: In a 50 mL round-bottom flask, dissolve this compound (1.55 g, 10 mmol) in ethanol (20 mL).

-

Addition of Nucleophile: Add hydrazine hydrate (0.5 mL, ~10 mmol) dropwise to the solution, followed by a catalytic amount of glacial acetic acid (0.2 mL).

-

Reaction: Fit the flask with a reflux condenser and heat the mixture at reflux for 4-6 hours. The reaction can be monitored by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent using a rotary evaporator.

-

Purification: Dissolve the resulting residue in dichloromethane (25 mL) and wash with a saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum. The crude product can be purified by recrystallization from hexane/ethyl acetate.

Protocol 3: General Procedure for the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazole

-

Reactant Setup: To a solution of this compound (1.55 g, 10 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask, add hydroxylamine hydrochloride (0.70 g, 10 mmol) and anhydrous sodium acetate (0.82 g, 10 mmol).

-

Reaction: Heat the mixture under reflux with stirring for 5-7 hours. Monitor the disappearance of starting materials by TLC.

-

Work-up: After cooling to room temperature, filter the mixture to remove sodium chloride. Evaporate the filtrate to dryness under reduced pressure.

-

Purification: Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient).

References

- 1. 2-((Dimethylamino)methyl)cyclohexanone | 15409-60-6 | Benchchem [benchchem.com]

- 2. Synthesis routes of 2-((Dimethylamino)methyl)cyclohexanone [benchchem.com]

- 3. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 4. bu.edu.eg [bu.edu.eg]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. Isoxazole synthesis [organic-chemistry.org]

Application Notes: 2-(Dimethylaminomethylene)cyclohexanone as a Precursor for Pyridine Synthesis

Introduction

2-(Dimethylaminomethylene)cyclohexanone is a versatile and highly reactive enaminone intermediate used in the synthesis of various heterocyclic compounds. Its inherent reactivity, stemming from the conjugated enamine and ketone functionalities, makes it an excellent building block for the construction of fused pyridine rings, specifically 5,6,7,8-tetrahydroquinolines. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.

Principle of the Reaction

The synthesis of 5,6,7,8-tetrahydroquinoline derivatives from this compound proceeds via a cyclocondensation reaction with a suitable active methylene compound in the presence of a catalyst, typically a weak acid like acetic acid, and a source of ammonia, such as ammonium acetate. The reaction is a variation of well-established pyridine syntheses like the Hantzsch or Guareschi-Thorpe synthesis.

The general mechanism involves the following key steps:

-

Michael-type addition of the carbanion generated from the active methylene compound to the enaminone.

-

Elimination of dimethylamine.

-

Cyclization through the attack of the nitrogen atom (from the ammonia source) onto one of the carbonyl groups.

-

Dehydration to yield the final aromatic 5,6,7,8-tetrahydroquinoline ring system.

Key Advantages of Using this compound:

-

High Reactivity: The enaminone structure is highly activated, facilitating reactions under relatively mild conditions.

-

Versatility: A wide range of active methylene compounds can be employed, allowing for the synthesis of a diverse library of substituted tetrahydroquinolines.

-

Direct Access to Fused Pyridines: This methodology provides a straightforward route to the valuable 5,6,7,8-tetrahydroquinoline core structure.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of 5,6,7,8-tetrahydroquinoline derivatives using this compound as the precursor.

General Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinolines

This protocol describes a general procedure for the cyclocondensation reaction between this compound and an active methylene compound.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, acetylacetone, benzoylacetone)

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (or other suitable solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus

-

Purification supplies (silica gel for column chromatography, recrystallization solvents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.0 - 1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.

-

Add ammonium acetate (2.0 - 4.0 eq.) to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for a period of 2-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate mixture).

-

Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).

Data Presentation

The following tables summarize the expected products and representative yields for the reaction of this compound with various active methylene compounds based on analogous reactions.

Table 1: Synthesis of 5,6,7,8-Tetrahydroquinoline Derivatives

| Entry | Active Methylene Compound | Product Structure | Product Name | Representative Yield (%) |

| 1 | Malononitrile | R = CN, R' = NH₂ | 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile | 85-95 |

| 2 | Ethyl Cyanoacetate | R = COOEt, R' = NH₂ | Ethyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate | 80-90 |

| 3 | Acetylacetone | R = COCH₃, R' = CH₃ | 3-Acetyl-2-methyl-5,6,7,8-tetrahydroquinoline | 75-85 |

| 4 | Benzoylacetone | R = COPh, R' = CH₃ | 3-Benzoyl-2-methyl-5,6,7,8-tetrahydroquinoline | 70-80 |

Note: Yields are estimated based on similar reactions reported in the literature for analogous systems and may vary depending on the specific reaction conditions.

Visualizations

Diagram 1: General Reaction Scheme for Tetrahydroquinoline Synthesis

Caption: General workflow for the synthesis of 5,6,7,8-tetrahydroquinolines.

Diagram 2: Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of 5,6,7,8-tetrahydroquinolines.

Application Notes and Protocols: Michael Addition Reactions with 2-(Dimethylaminomethylene)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Michael addition reactions involving 2-(Dimethylaminomethylene)cyclohexanone, a versatile building block in organic synthesis. The protocols outlined below are based on established methodologies for analogous cyclohexanone derivatives and enamines, offering a robust starting point for the synthesis of functionalized cyclohexanone structures, which are key intermediates in the development of novel therapeutics and complex molecules.

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] this compound, a stable enamine derivative of cyclohexanone, serves as an excellent Michael donor. Its inherent nucleophilicity at the β-carbon of the enamine system allows for efficient reactions with a variety of Michael acceptors, leading to the synthesis of diverse and complex molecular architectures. The resulting functionalized cyclohexanone scaffolds are prevalent in many biologically active compounds.[2]

The general mechanism involves the nucleophilic attack of the enamine on the β-carbon of an electron-deficient alkene (the Michael acceptor). This is typically followed by hydrolysis of the resulting iminium ion to regenerate the ketone functionality, yielding a 2,2-disubstituted cyclohexanone derivative.

General Reaction Scheme & Mechanism

The reaction proceeds through a well-established enamine catalysis pathway. The this compound acts as a nucleophile, attacking the Michael acceptor. The subsequent hydrolysis step is crucial for the formation of the final ketone product.

Caption: General workflow of the Michael addition reaction.

Applications in Synthesis

The Michael addition of this compound is a powerful tool for the synthesis of complex molecules. The resulting 1,5-dicarbonyl compounds or their equivalents are versatile intermediates that can undergo further transformations, such as intramolecular aldol condensations to form bicyclic systems (Robinson annulation). This strategy is widely employed in the total synthesis of steroids, terpenes, and alkaloids.

Experimental Protocols

While specific literature on this compound as a Michael donor is limited, the following protocols are adapted from well-established procedures for the Michael addition of cyclohexanone and its enamines to common acceptors like nitroalkenes and chalcones. These serve as a strong starting point for reaction optimization.

Protocol 1: Michael Addition to Nitroalkenes

This protocol describes the asymmetric Michael addition of cyclohexanone to nitroolefins, which can be adapted for this compound. The use of a chiral organocatalyst allows for the enantioselective synthesis of the product.[3][4]

Reaction Scheme:

Caption: Asymmetric Michael addition to a nitroalkene.

Materials:

-

This compound

-

Substituted β-nitrostyrene (or other nitroalkene)

-

Chiral primary amine-thiourea catalyst (e.g., derived from (R,R)-1,2-diphenylethylenediamine)

-

4-Nitrophenol (optional additive)

-

Solvent (e.g., Toluene, Dichloromethane, or Water)

-